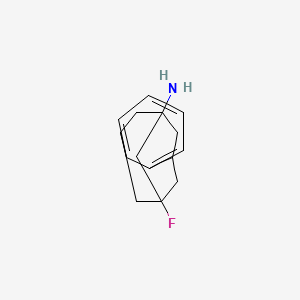
NMDA receptor antagonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NMDA receptor antagonist 4 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor. These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonists are used in various medical and research applications, including anesthesia, neuroprotection, and the treatment of neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 4 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor compound, followed by a series of chemical reactions such as alkylation, acylation, and cyclization. Reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions: NMDA receptor antagonist 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
NMDA receptor antagonist 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDA receptors, as well as in the development of new synthetic methodologies.
Biology: Employed in research on synaptic plasticity, neurodevelopment, and the role of NMDA receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, Parkinson’s disease, and treatment-resistant depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing
作用机制
NMDA receptor antagonist 4 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions, which is essential for synaptic plasticity and memory formation. The compound targets specific subunits of the NMDA receptor, such as GluN2B, and modulates downstream signaling pathways involved in neuroprotection and synaptic plasticity .
相似化合物的比较
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its rapid antidepressant effects.
Memantine: Used in the treatment of Alzheimer’s disease, it has a similar mechanism of action but different pharmacokinetic properties.
Dextromethorphan: Commonly used as a cough suppressant, it also exhibits NMDA receptor antagonist activity
Uniqueness: NMDA receptor antagonist 4 is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits. This allows for targeted modulation of receptor activity, potentially reducing side effects and enhancing therapeutic efficacy compared to other NMDA receptor antagonists .
属性
分子式 |
C15H18FN |
|---|---|
分子量 |
231.31 g/mol |
IUPAC 名称 |
12-fluorotetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-trien-10-amine |
InChI |
InChI=1S/C15H18FN/c16-14-5-10-7-15(17,9-14)8-11(6-14)13-4-2-1-3-12(10)13/h1-4,10-11H,5-9,17H2 |
InChI 键 |
JTJHHYKAFPPPFM-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC(CC1(C3)N)C4=CC=CC=C24)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


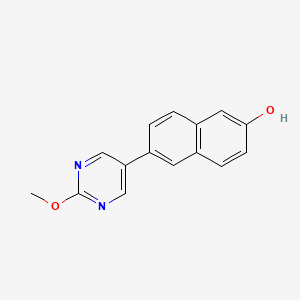
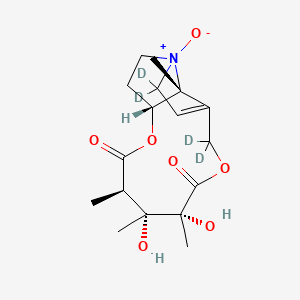
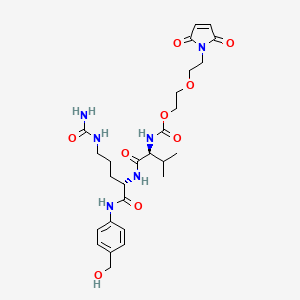
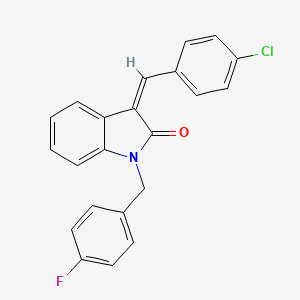
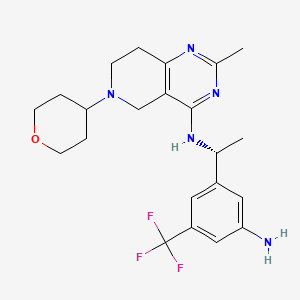

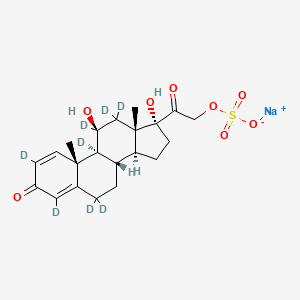
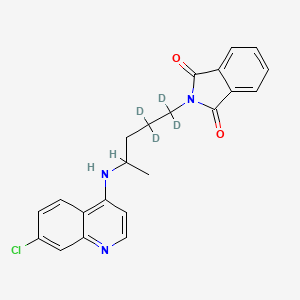




![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

